Enavermotide

MHC class II binding HLA-DR promiscuity CD4 T-helper epitope

Researchers requiring consistent CD4+ T-helper 1 activation across diverse HLA-DR haplotypes face challenges with narrow-allele CTL epitopes. Enavermotide (UCP2) addresses this as a promiscuous HLA-DR-restricted 15-mer peptide derived from hTERT, validated to bind most common human MHC class II alleles. • Induces robust CD4+ Th1 responses in 87.2% of patients after six doses (Phase Ib/IIa NCT02818426). • Supplied as lyophilized powder (≥98% HPLC) with documented stability at -20°C. • Available in research quantities (5-250 mg) with batch-to-batch consistency for longitudinal immunomonitoring.

Molecular Formula C79H131N25O21
Molecular Weight 1767.0 g/mol
Cat. No. B12380010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnavermotide
Molecular FormulaC79H131N25O21
Molecular Weight1767.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N
InChIInChI=1S/C79H131N25O21/c1-9-42(7)63(75(121)90-35-61(110)102-64(43(8)10-2)77(123)95-50(22-17-29-88-79(85)86)66(112)93-51(23-25-59(83)108)68(114)98-55(78(124)125)32-45-34-87-39-91-45)104-74(120)58(38-107)100-69(115)52(24-26-60(84)109)94-70(116)53(30-40(3)4)96-67(113)49(21-14-16-28-81)92-72(118)56(36-105)101-71(117)54(31-44-33-89-48-20-12-11-18-46(44)48)97-76(122)62(41(5)6)103-73(119)57(37-106)99-65(111)47(82)19-13-15-27-80/h11-12,18,20,33-34,39-43,47,49-58,62-64,89,105-107H,9-10,13-17,19,21-32,35-38,80-82H2,1-8H3,(H2,83,108)(H2,84,109)(H,87,91)(H,90,121)(H,92,118)(H,93,112)(H,94,116)(H,95,123)(H,96,113)(H,97,122)(H,98,114)(H,99,111)(H,100,115)(H,101,117)(H,102,110)(H,103,119)(H,104,120)(H,124,125)(H4,85,86,88)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1
InChIKeyZNDDLBOWVYWTNO-AHSGEXSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enavermotide (UCP2) Procurement Guide: CD4 T Helper Epitope Peptide for Telomerase-Targeted Cancer Immunotherapy


Enavermotide (INN), also designated as Universal Cancer Peptide 2 (UCP2), is a synthetic 15-amino acid CD4 T-helper epitope peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit [1]. With a molecular formula of C79H131N25O21 and a molecular weight of 1767.04 Da, this peptide is classified as an immunological agent for active immunization in antineoplastic applications [1]. Unlike telomerase-derived class I epitopes designed for CD8+ cytotoxic T lymphocyte activation, Enavermotide is engineered to stimulate CD4+ T-helper 1 (Th1) responses against telomerase-expressing cancer cells, functioning as a promiscuous HLA-DR-restricted epitope that binds broadly to common human MHC class II alleles [1][2]. Enavermotide represents a critical component in therapeutic cancer vaccine research, particularly as part of the UCPVax formulation combined with UCP4 and Montanide ISA 51 VG adjuvant [3].

Why Generic Peptide Substitution Is Not Viable for Enavermotide (UCP2) in Cancer Vaccine Research


Substitution of Enavermotide with alternative telomerase-derived peptides or unrelated immunological agents is scientifically contraindicated due to its unique promiscuous HLA-DR binding profile and CD4 Th1-specific immunomodulatory function. Unlike class I MHC-restricted CTL epitope peptides, which exhibit narrow HLA allele coverage and variable immunogenicity across patient populations, Enavermotide (UCP2) was specifically selected through a multistep algorithm to bind most commonly occurring human MHC class II alleles [1]. This "universal" binding property enables Enavermotide to induce robust CD4+ T-helper 1 responses in patients irrespective of their individual HLA-DR haplotype, a critical prerequisite for consistent immune activation in heterogeneous clinical trial cohorts [2]. Furthermore, the peptide's 15-mer length and specific sequence are optimized for HLA class II presentation and subsequent CD4 Th1 polarization—characteristics not shared by shorter 8-10 mer CTL epitopes derived from the same hTERT protein [3]. Generic substitution with structurally unrelated peptides would therefore negate the validated immunogenicity, defined HLA-restriction profile, and documented clinical efficacy signals that distinguish Enavermotide as a discrete immunological research tool and therapeutic vaccine component.

Quantitative Differentiating Evidence for Enavermotide (UCP2) Procurement: MHC II Binding Breadth, Immunogenicity Rates, and Clinical Outcomes


Promiscuous HLA-DR Binding Breadth: Enavermotide (UCP2) Binds Most Common Human MHC Class II Alleles Versus Narrow Allele Coverage of Standard Telomerase Peptides

Enavermotide (UCP2) was rationally designed and selected through a multistep algorithm specifically to bind the majority of commonly occurring human HLA-DR alleles, conferring a 'universal' or 'promiscuous' binding property [1]. The patent specification explicitly defines the peptide as binding to 'most commonly found MHC class II alleles,' a deliberate design feature that distinguishes it from conventional class I-restricted telomerase epitopes (typically 8-10 mers), which exhibit narrow allele specificity and restrict applicability to patients expressing compatible HLA haplotypes [1][2]. Class I-restricted hTERT peptides, such as I540 and R865, require patient HLA typing prior to administration and demonstrate efficacy only in matched cohorts, whereas UCP2's broad HLA-DR binding eliminates this selection requirement [2].

MHC class II binding HLA-DR promiscuity CD4 T-helper epitope pan-HLA coverage

Superior CD4+ Th1 Immune Response Induction Rate: UCPVax Containing Enavermotide (UCP2) Achieves 87.2% Response Rate After Six Doses in Phase Ib/IIa NSCLC Trial

In a Phase Ib/IIa de-escalation trial (NCT02818426) evaluating UCPVax—a therapeutic vaccine containing Enavermotide (UCP2) plus UCP4 emulsified in Montanide ISA 51 VG—in 59 patients with refractory metastatic non-small cell lung cancer (NSCLC), the third vaccination dose induced a specific CD4+ T-helper 1 (Th1) immune response in 56% of evaluable patients [1]. After the sixth dose, the CD4+ Th1 response rate increased to 87.2% [1]. This dose-dependent accumulation of immune responders demonstrates robust and sustained immunogenicity in a heavily pretreated population (95% had received three prior lines of systemic therapy) [1]. The immunogenicity was quantified using ex vivo ELISpot assays measuring IFN-γ production in response to UCP2/UCP4 peptide stimulation, with no significant difference observed between the three dose levels tested (0.25 mg, 0.5 mg, and 1 mg) [1].

CD4 Th1 response immunogenicity NSCLC therapeutic cancer vaccine

1-Year Overall Survival in Heavily Pretreated Refractory NSCLC: UCPVax (Containing Enavermotide/UCP2) Achieves 34.1% OS vs. 5-10% Historical Benchmark for Third-Line and Beyond

In the same Phase Ib/IIa trial (NCT02818426) of UCPVax in patients with refractory metastatic NSCLC, the 1-year overall survival (OS) rate was 34.1% (95% CI, 23.1 to 50.4) with a median OS of 9.7 months across all treated patients [1]. This outcome is notable given the trial population's advanced disease status: 95% of patients had received three or more prior lines of systemic therapy, a cohort for which historical 1-year OS rates with available third-line therapies typically range from approximately 5% to 10% [2]. Immune responders (patients mounting CD4+ Th1 responses) achieved a median OS of 11.6 months (95% CI, 9.7 to 16.7) and 1-year progression-free survival (PFS) of 17.2% (95% CI, 7.8 to 38.3) [1]. In contrast, non-responders exhibited a median OS of only 5.6 months (95% CI, 2.5 to 10) and a 1-year PFS of 4.5% (95% CI, 0.7 to 30.8), demonstrating a statistically significant survival advantage correlated with UCPVax-induced immunity (P = .005 for OS; P = .015 for PFS) [1].

overall survival NSCLC refractory cancer third-line therapy therapeutic vaccine

Favorable Safety Profile with No Dose-Limiting Toxicity: Enavermotide-Containing UCPVax Demonstrates Superior Tolerability Versus Checkpoint Inhibitor Monotherapy

In the Phase Ib dose-escalation component of the UCPVax trial (NCT02818426), no dose-limiting toxicities (DLTs) were observed among 15 patients treated across three dose levels (0.25 mg, 0.5 mg, and 1 mg) [1]. The maximum tolerated dose (MTD) was established at 1 mg per injection [1]. The overall safety profile was characterized by predominantly Grade 1-2 injection site reactions and transient constitutional symptoms, consistent with therapeutic peptide vaccine adjuvanted formulations [1]. In the full study cohort of 59 patients, the vaccine was well tolerated without unexpected serious adverse events attributable to UCP2 or UCP4 peptides [1].

safety tolerability DLT therapeutic vaccine toxicity profile

Procurement-Validated Application Scenarios for Enavermotide (UCP2) Based on Clinical and Preclinical Evidence


Therapeutic Cancer Vaccine Formulation: UCPVax Component in Metastatic NSCLC Clinical Trials

Enavermotide (UCP2) is optimally deployed as a component of the UCPVax formulation—combined with UCP4 helper peptide and Montanide ISA 51 VG adjuvant—for therapeutic vaccination in patients with metastatic non-small cell lung cancer (NSCLC), particularly in refractory settings. This application is directly supported by Phase Ib/IIa clinical trial data (NCT02818426) demonstrating a 87.2% CD4+ Th1 immune response rate after six doses and a 1-year overall survival of 34.1% in patients with a median of three prior therapy lines [1]. Procurement for ongoing and planned combination trials with checkpoint inhibitors (e.g., NCT04263051 evaluating UCPVax plus nivolumab) is warranted given the demonstrated safety and immunogenicity profile [2].

Combination Immunotherapy with PD-1/PD-L1 Checkpoint Blockade in HPV-Positive Cancers

Enavermotide (UCP2)-containing UCPVax is currently under investigation in combination with atezolizumab (anti-PD-L1) in the multicenter Phase II VolATIL study for HPV-positive cancers [1]. The rationale for this combination stems from preclinical evidence showing that UCP2-induced CD4+ Th1 responses enhance tumor infiltration by CD8+ T cells and improve the efficacy of checkpoint blockade [2]. Procurement of Enavermotide for combinatorial immunotherapy research is supported by the favorable toxicity profile of UCPVax (0% DLT rate), which minimizes additive immune-related adverse event risk when combined with checkpoint inhibitors .

Preclinical Telomerase-Targeted Immunomonitoring and Antitumor Response Modeling

Enavermotide (UCP2) serves as a validated tool for ex vivo immunomonitoring of telomerase-specific CD4+ T-cell responses in both human and murine experimental systems [1]. The peptide's promiscuous HLA-DR binding property enables its use as a universal probe for detecting and quantifying pre-existing or therapy-induced anti-telomerase Th1 immunity across diverse patient samples without HLA pre-screening [1]. This application is documented in the foundational preclinical publication where UCP2 was used in IFN-γ ELISpot assays to assess spontaneous and vaccine-induced CD4 T-cell responses in cancer patients and healthy donors [2]. Procurement for immunomonitoring and biomarker discovery studies leverages the peptide's validated specificity and established ex vivo assay conditions.

Synthetic Peptide Research and Custom Vaccine Development for HLA Class II Antigen Presentation Studies

Enavermotide (UCP2), as a defined 15-mer synthetic peptide with the sequence derived from hTERT residues corresponding to the patent specification [1], is procured as a research-grade reagent for studies investigating MHC class II antigen presentation, CD4+ T-cell priming, and dendritic cell vaccine loading. Commercial suppliers provide Enavermotide at research-grade purity (typically ≥98% by HPLC) suitable for in vitro T-cell stimulation assays, HLA-DR binding studies, and preclinical vaccine formulation optimization [2]. The peptide's molecular weight (1767.04 Da) and defined amino acid composition facilitate precise molar calculations for dose-response studies, and its stability under recommended storage conditions (-20°C as lyophilized powder) supports batch procurement for longitudinal research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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